molecular formula C9H6IN B1315282 6-Iodoisoquinoline CAS No. 75476-84-5

6-Iodoisoquinoline

Cat. No. B1315282
CAS RN: 75476-84-5
M. Wt: 255.05 g/mol
InChI Key: LPUNAKZXZRFMCD-UHFFFAOYSA-N
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Patent
US07405299B2

Procedure details

Heat a mixture of 6-bromoisoquinoline (Aldrich; 0.320 g, 1.54 mmol), copper (I) iodide (0.155 g, 0.815 mmol), and potassium iodide (1.27 g, 7.96 mmol) in N,N-dimethylformamide (5.0 mL) to 130° C. at 3 h under microwave irradiation. Pour the cooled reaction mixture into 4:1 dichloromethane/diethyl ether (100 mL) and filter. Wash the filtrate with 5% aqueous sodium bisulfite solution (2×50 mL). Dry the organic layer over sodium chloride, decant the organic layer, and remove the solvents under reduced pressure. Dry the residue under vacuum for 18 h to give 0.4 g (100%) of the title compound as a dark red-brown solid. This material is carried on directly to the next step without further purification. MS (electrospray, m/z) 256.1 (M+1).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.155 g
Type
catalyst
Reaction Step One
Name
dichloromethane diethyl ether
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.[I-:12].[K+].ClCCl.C(OCC)C>CN(C)C=O.[Cu]I>[I:12][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
BrC=1C=C2C=CN=CC2=CC1
Name
Quantity
1.27 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.155 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
dichloromethane diethyl ether
Quantity
100 mL
Type
reactant
Smiles
ClCCl.C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
under microwave irradiation
ADDITION
Type
ADDITION
Details
Pour
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
Wash the filtrate with 5% aqueous sodium bisulfite solution (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over sodium chloride
CUSTOM
Type
CUSTOM
Details
decant the organic layer
CUSTOM
Type
CUSTOM
Details
remove the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
Dry the residue under vacuum for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C=CN=CC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.